

# Safe handling and storage procedures for (S)-(-)-2-Chloropropionic acid

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## Compound of Interest

Compound Name: (S)-(-)-2-Chloropropionic acid

Cat. No.: B612940

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## Technical Support Center: (S)-(-)-2-Chloropropionic Acid

This technical support center provides essential information for the safe handling, storage, and use of **(S)-(-)-2-Chloropropionic acid** in research and development.

## Frequently Asked Questions (FAQs)

1. What is **(S)-(-)-2-Chloropropionic acid** and what are its primary applications?

**(S)-(-)-2-Chloropropionic acid** is a chiral carboxylic acid. It serves as a crucial intermediate in the synthesis of various agrochemicals, particularly optically pure aryloxypropionic acid herbicides, plant growth regulators, and some fungicides.<sup>[1][2]</sup> It is also utilized in the pharmaceutical industry for the synthesis of optically active compounds.<sup>[1]</sup>

2. What are the main hazards associated with **(S)-(-)-2-Chloropropionic acid**?

This chemical is corrosive and can cause severe skin burns and eye damage.<sup>[3]</sup> It is also harmful if swallowed or in contact with skin.<sup>[3]</sup> Inhalation of high concentrations may lead to respiratory tract irritation.<sup>[1]</sup>

3. What personal protective equipment (PPE) should be worn when handling this substance?

It is mandatory to wear chemical-resistant gloves, protective clothing, and chemical safety goggles with a face shield.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.

#### 4. What should I do in case of accidental exposure?

- Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

#### 5. How should **(S)-(-)-2-Chloropropionic acid** be stored?

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4] Keep the container tightly closed.

#### 6. What are the appropriate disposal methods for this chemical?

Dispose of the chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

## Quantitative Data

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>	[5]
Molecular Weight	108.52 g/mol	[4][5]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	187 °C @ 760 mmHg	[3]
Melting Point	4 °C	[3]
Density	1.240 g/mL	[3]
Flash Point	107 °C	[3]
pKa	2.83 @ 25 °C	[6]

## Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving **(S)-(-)-2-Chloropropionic acid**.

Issue 1: Low yield in nucleophilic substitution reactions.

- Possible Cause 1: Poor nucleophile.
  - Solution: Ensure your nucleophile is strong enough for the reaction. For S<sub>N</sub>2 reactions, a strong, negatively charged nucleophile is preferred.[7]
- Possible Cause 2: Inappropriate solvent.
  - Solution: For S<sub>N</sub>2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally recommended to enhance the nucleophilicity of the anionic nucleophile.[7]
- Possible Cause 3: Steric hindrance.
  - Solution: While **(S)-(-)-2-Chloropropionic acid** is a secondary halide, significant steric hindrance on the nucleophile can slow down the reaction. Consider using a less bulky nucleophile if possible.

#### Issue 2: Racemization of the product.

- Possible Cause 1:  $S_N1$  pathway is competing.
  - Solution: The reaction may be proceeding partially through an  $S_N1$  mechanism, which involves a planar carbocation intermediate leading to racemization. To favor the  $S_N2$  pathway and ensure inversion of stereochemistry, use a high concentration of a strong nucleophile and a polar aprotic solvent. Avoid polar protic solvents which can stabilize the carbocation.<sup>[7]</sup>
- Possible Cause 2: Basic reaction conditions causing enolization.
  - Solution: Strong bases can deprotonate the  $\alpha$ -proton of the carboxylic acid, leading to enolate formation and subsequent racemization. If the reaction requires a base, use a non-nucleophilic, sterically hindered base and maintain a low temperature.

#### Issue 3: Formation of side products in amide coupling reactions.

- Possible Cause 1: Racemization of the chiral center.
  - Solution: Carbodiimide coupling agents (like DCC) can sometimes lead to racemization. The addition of a racemization suppressor such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended.<sup>[8]</sup>
- Possible Cause 2: Unwanted side reactions with the coupling agent.
  - Solution: The choice of coupling reagent is critical. For sensitive substrates, phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents can be more efficient and lead to fewer side products than carbodiimides.<sup>[8]</sup>

#### Issue 4: Difficulty in purifying the product.

- Possible Cause 1: Presence of unreacted starting material.
  - Solution: Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete consumption of the starting material. If the reaction is sluggish, consider

increasing the reaction time or temperature, or using a more reactive derivative (e.g., the acid chloride).

- Possible Cause 2: Formation of hard-to-separate byproducts.
  - Solution: A thorough understanding of the reaction mechanism can help predict potential byproducts. Purification via column chromatography with a suitable solvent system is often effective. In some cases, crystallization may be a viable purification method.

## Experimental Protocols

### Synthesis of **(S)-(-)-2-Chloropropionic Acid** from L-Alanine

This protocol is adapted from a known synthetic route.[\[5\]](#)[\[9\]](#)

#### Materials:

- L-Alanine
- Hydrochloric acid (concentrated)
- Sodium nitrite
- Dichloromethane
- Anhydrous calcium chloride
- Ammonia solution (20%)
- Distilled water

#### Equipment:

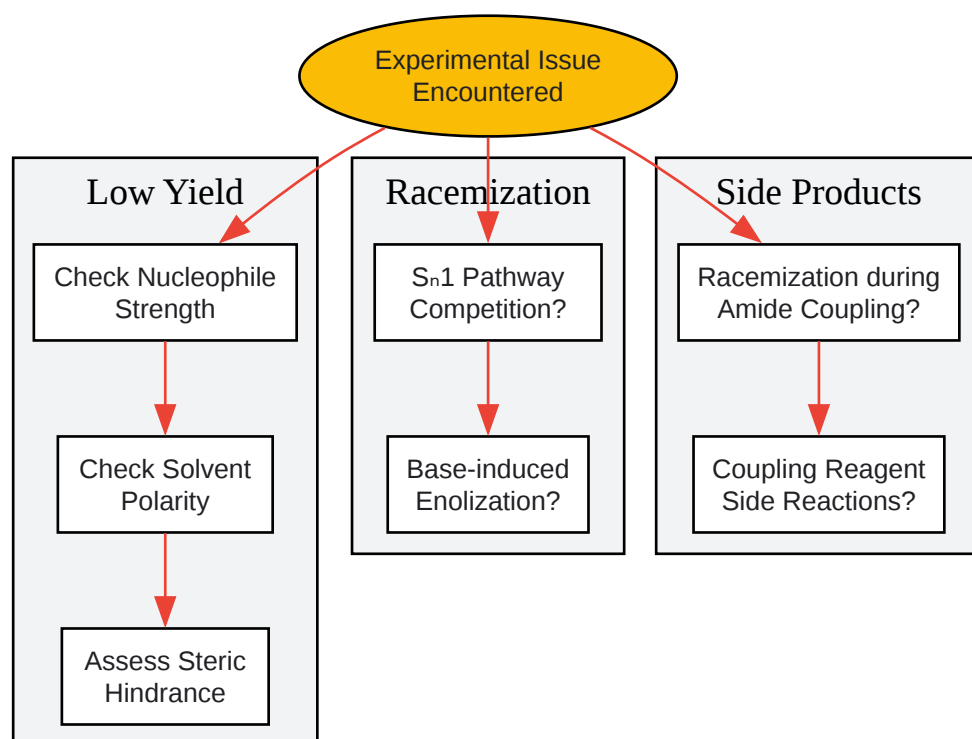
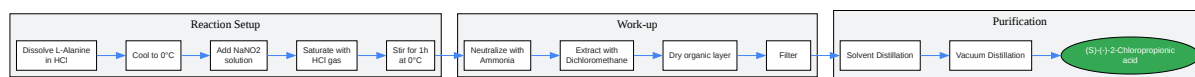
- Three-necked round-bottom flask
- Stirrer
- Thermometer

- Dropping funnel
- Separatory funnel
- Distillation apparatus

#### Procedure:

- In a three-necked flask equipped with a stirrer and a thermometer, dissolve 8.9 g of L-alanine in 90.3 g of 20% hydrochloric acid.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a pre-cooled solution of sodium nitrite in water while maintaining the temperature below 5 °C. The molar ratio of nitrosyl chloride (formed in situ) to L-alanine should be approximately 1.5:1.
- Introduce hydrogen chloride gas until the hydrochloric acid is saturated.
- Stir the reaction mixture for 1 hour at 0 °C.
- Carefully add 140 g of 20% ammonia solution in portions to neutralize the excess acid.
- Extract the aqueous layer three times with 50 mL of dichloromethane.
- Combine the organic extracts and dry over anhydrous calcium chloride.
- Filter the solution and remove the dichloromethane by distillation.
- The crude product can be further purified by vacuum distillation to yield **(S)-(-)-2-Chloropropionic acid**.

## Visualizations



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